(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine
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Overview
Description
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine is a chiral compound featuring an azidomethyl group and an iodophenylmethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources like sodium azide.
Attachment of the Iodophenylmethyl Group: The iodophenylmethyl group can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction reactions can convert the azide group to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized pyrrolidine derivatives.
Scientific Research Applications
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The iodophenyl group can engage in halogen bonding, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(azidomethyl)-1-[(4-bromophenyl)methyl]pyrrolidine
- (2S)-2-(azidomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidine
- (2S)-2-(azidomethyl)-1-[(4-fluorophenyl)methyl]pyrrolidine
Uniqueness
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs
Properties
CAS No. |
922174-07-0 |
---|---|
Molecular Formula |
C12H15IN4 |
Molecular Weight |
342.18 g/mol |
IUPAC Name |
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H15IN4/c13-11-5-3-10(4-6-11)9-17-7-1-2-12(17)8-15-16-14/h3-6,12H,1-2,7-9H2/t12-/m0/s1 |
InChI Key |
XNCVOAYOVBEGGN-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=C(C=C2)I)CN=[N+]=[N-] |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)I)CN=[N+]=[N-] |
Origin of Product |
United States |
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